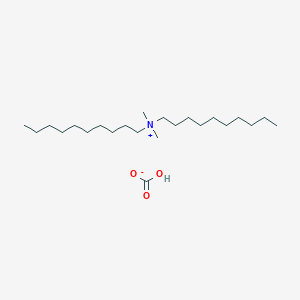

didecyl(dimethyl)azanium;hydrogen carbonate

Beschreibung

didecyl(dimethyl)azanium;hydrogen carbonate is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its long hydrophobic alkyl chains and a positively charged nitrogen atom, which makes it effective in disrupting microbial cell membranes.

Eigenschaften

CAS-Nummer |

148812-65-1 |

|---|---|

Molekularformel |

C23H49NO3 |

Molekulargewicht |

387.6 g/mol |

IUPAC-Name |

didecyl(dimethyl)azanium;hydrogen carbonate |

InChI |

InChI=1S/C22H48N.CH2O3/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;2-1(3)4/h5-22H2,1-4H3;(H2,2,3,4)/q+1;/p-1 |

InChI-Schlüssel |

MVTVVKOMNZGDGD-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.C(=O)(O)[O-] |

Kanonische SMILES |

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.C(=O)(O)[O-] |

Andere CAS-Nummern |

148812-65-1 |

Physikalische Beschreibung |

Liquid |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of didecyl(dimethyl)azanium;hydrogen carbonate typically involves the reaction of decylamine with dimethyl sulfate to form N-decyl-N,N-dimethylamine. This intermediate is then reacted with decyl bromide to produce N-decyl-N,N-dimethyl-1-decanaminium bromide. Finally, the bromide salt is treated with sodium carbonate to yield the carbonate form .

Analyse Chemischer Reaktionen

didecyl(dimethyl)azanium;hydrogen carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.

Hydrolysis: In the presence of water, the compound can hydrolyze to form decylamine and dimethylamine.

Wissenschaftliche Forschungsanwendungen

didecyl(dimethyl)azanium;hydrogen carbonate has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis.

Biology: The compound is employed in the study of cell membrane dynamics due to its surfactant properties.

Medicine: It is investigated for its antimicrobial properties and potential use in disinfectants.

Industry: The compound is used in the formulation of cleaning agents, detergents, and sanitizers

Wirkmechanismus

The primary mechanism of action of didecyl(dimethyl)azanium;hydrogen carbonate involves the disruption of microbial cell membranes. The long hydrophobic alkyl chains insert into the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This disruption is facilitated by the positively charged nitrogen atom, which interacts with the negatively charged components of the cell membrane .

Vergleich Mit ähnlichen Verbindungen

didecyl(dimethyl)azanium;hydrogen carbonate can be compared with other quaternary ammonium compounds such as:

Didecyldimethylammonium chloride: Similar in structure but contains a chloride ion instead of a carbonate ion.

Benzalkonium chloride: Another quaternary ammonium compound used in disinfectants and antiseptics. It has a benzyl group attached to the nitrogen atom.

Cetyltrimethylammonium bromide: Contains a cetyl group and is used as a surfactant in various applications.

These compounds share similar antimicrobial properties but differ in their specific applications and effectiveness based on their chemical structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.